4-(7-methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one
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Overview
Description
4-(7-Methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
The synthesis of 4-(7-methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one typically involves the condensation of 1-(7-methoxy-1-benzofuran-2-yl)ethanone with 4-methylbenzaldehyde in a basic medium . The reaction conditions include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is usually carried out at room temperature or slightly elevated temperatures. The chemical structure of the product is confirmed by various analytical techniques such as elemental analysis, FT-IR, 1H NMR, and 13C NMR .
Chemical Reactions Analysis
4-(7-Methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents such as halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-(7-Methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(7-methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its anti-tumor or antibacterial effects .
Comparison with Similar Compounds
4-(7-Methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one can be compared with other benzofuran derivatives, such as:
1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(7-methoxy-1-benzofuran-2-yl)-6-(3-methylbut-2-enoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O5/c1-14(2)9-10-26-16-7-8-19-17(12-16)18(13-22(24)27-19)21-11-15-5-4-6-20(25-3)23(15)28-21/h4-9,11-13H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJQXNNEJQWQRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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